molecular formula C3H6O3 B555980 D-Lactic acid CAS No. 10326-41-7

D-Lactic acid

Cat. No. B555980
CAS RN: 10326-41-7
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-N
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Description

D-Lactic acid is an organic acid produced by some strains of microorganisms or by some less relevant metabolic pathways . It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . The concentrated form is used internally to prevent gastrointestinal fermentation .


Synthesis Analysis

D-Lactic acid can be synthesized by a variety of microorganisms, including lactic acid bacteria, yeast, and fungi . The key gene of D-lactic acid synthesis was identified by genomics and transcriptomic analysis . This gene was cloned into the vector pET-15b and transformed into Escherichia coli BL21 (DE3) for the production of D-lactic acid .


Molecular Structure Analysis

D-Lactic acid is the dextrorotatory form present normally in blood and muscle tissue as a product of the anaerobic metabolism of glucose and glycogen .


Chemical Reactions Analysis

D-Lactic acid can be produced from the reaction between hydrogen cyanide (HCN) and acetaldehyde (CH3CHO) at high pressures and in the presence of a base . It can also be produced from the de-protonation reactions .


Physical And Chemical Properties Analysis

D-Lactic acid has a chemical formula of C3H6O3 . It is white in the solid state and it is miscible with water . When in the dissolved state, it forms a colorless solution .

Scientific Research Applications

  • Fermentation and Food Industry Applications : D-Lactic acid, produced by lactic acid bacteria, plays a crucial role in the fermentation process. It's extensively used in food, medicine, and industry. The immobilization of these bacteria has shown promising advances in producing lactic acid, dairy products, and Nisin, indicating a bright future in fermentation technology (Liu Zhen, 2009).

  • Health-Promoting Probiotics : Lactic acid bacteria are increasingly used as health-promoting probiotics. They have a significant impact on the production of food and feed, contributing to nutritional, sensorial, and health properties of food products and animal feed (J. Kok et al., 2014).

  • Antimicrobial Properties and Medical Applications : Certain strains of lactic acid bacteria have been shown to exhibit inhibitory activities against uropathogens, highlighting their potential in controlling human pathogens and reducing the clinical use of antibiotics (M. P. Mokoena, 2017).

  • Drug Delivery Systems : Poly(D,L-lactic-co-glycolic acid) (PLGA)/poly (lactic acid) (PLA) microspheres/nanoparticles are successful drug delivery systems. These systems are used in long-term release systems, vaccine adjuvants, and tissue engineering due to their biocompatibility and biodegradability (Feng Qi et al., 2018).

  • Genome Analysis of Lactic Acid-Producing Bacteria : Genomic sequencing of lactic acid-producing bacteria, including LAB and bifidobacteria, helps in understanding their specific metabolism, physiology, biosynthetic capabilities, and adaptability in various conditions and environments (B. Mayo et al., 2008).

  • Health Benefits and Nutraceuticals : Lactic acid bacteria, particularly their exopolysaccharides, have shown antioxidant, antiviral, antitumor, and immunomodulating activities. These suggest potential applications in health-promoting products and as safer alternatives in complicated disorders like cancer and immune-related diseases (Y. Rahbar Saadat et al., 2019).

  • Production Development : Advances in microbial strains and metabolic engineering have improved the production of D-Lactic acid from unconventional carbon sources. This development is significant for producing thermostable polylactic acid (PLA) (Veeresh Juturu & J. Wu, 2016).

  • Taxonomy and Identification of LAB : Improved identification methods and taxonomy of lactic acid bacteria enhance our understanding of their beneficial strains, crucial for proper use in food and feed (A. Endo, 2020).

Future Directions

Research trends in D-Lactic acid production from lignocellulosic biomass spanning the years 1991 to 2022 show a consistent growth trajectory with minor fluctuations . There is a significant upswing in publications since 2009 . The current literature survey will be very useful in the view of detail study of D-Lactic acid .

properties

IUPAC Name

(2R)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106989-11-1
Record name Poly[(+)-lactic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106989-11-1
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DSSTOX Substance ID

DTXSID0047030
Record name D-Lactic acid
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Lactic acid
Source Human Metabolome Database (HMDB)
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Product Name

D-Lactic acid

CAS RN

10326-41-7
Record name D-Lactic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Lactic acid
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Record name D-Lactic acid
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Record name Propanoic acid, 2-hydroxy-, (2R)-
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Record name D-Lactic acid
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Record name (R)-lactic acid
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Record name LACTIC ACID, D-
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Record name D-Lactic acid
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Melting Point

52.8 °C
Record name D-Lactic acid
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Record name D-Lactic acid
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URL http://www.hmdb.ca/metabolites/HMDB0001311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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Quantity
5.16 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lactic acid
Reactant of Route 2
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Reactant of Route 3
D-Lactic acid
Reactant of Route 4
D-Lactic acid
Reactant of Route 5
D-Lactic acid
Reactant of Route 6
D-Lactic acid

Citations

For This Compound
25,300
Citations
M Pohanka - BioMed Research International, 2020 - downloads.hindawi.com
… While L-lactic acid is a common compound of human metabolism, D-lactic acid is produced … compound, D-lactic acid is a harmful enantiomer. Exposure to D-lactic acid can happen by …
Number of citations: 96 downloads.hindawi.com
J Uribarri, MS Oh, HJ Carroll - Medicine-Baltimore, 1998 - researchgate.net
… requires impaired ability to metabolize d-lactic acid in addition to excessive production [52]. … of d-lactic acid in humans to explore the possible role of impaired utilization of dlactic acid in …
Number of citations: 377 www.researchgate.net
S Klotz, N Kaufmann, A Kuenz, U Prüße - Applied microbiology and …, 2016 - Springer
… to d-lactic acid, but in the past 10 years, d-lactic acid gained significantly in importance. d-Lactic acid is … of d-lactic acid. Additionally, the technological achievements in biotechnological …
Number of citations: 64 link.springer.com
SM Smith, RHK Eng, F Buccini - Journal of Infectious Diseases, 1986 - academic.oup.com
… tissues were unable either to generate D-lactic acid or to metabolize the added D-lactic acid… In the anephric rats, the elimination of D-lactic acid from the blood was nearly identical to that …
Number of citations: 190 academic.oup.com
SM Smith, RH Eng, JM Campos… - Journal of clinical …, 1989 - Am Soc Microbiol
… D-Lactic acid was found in concentrations of greater than or equal to 0.15 mM in … D-lactic acid concentration was at least 0.15 mM. The most important clinical utility of the D-lactic acid …
Number of citations: 121 journals.asm.org
H Yamane, K Sasai - Polymer, 2003 - Elsevier
… [2] first reported that the 1/1 blend of PLLA and poly(d-lactic acid) (PDLA), which is an enantiomer of PLLA, produces a stereocomplex with T m around 230 C. While pure PLLA and …
Number of citations: 311 www.sciencedirect.com
H Tsuji, M Yamasaki, Y Arakawa - Macromolecules, 2021 - ACS Publications
… Here, P(LLA-co-DLA) includes poly(l-lactic acid-co-d-lactic acid), poly(l-lactide-co-d-lactide), … -d-lactic acid) or syndiotactic PLA and poly(l-lactic acid-l-lactic acid-d-lactic acid-d-lactic acid…
Number of citations: 13 pubs.acs.org
K Fukushima, K Sogo, S Miura… - Macromolecular …, 2004 - Wiley Online Library
… to D-lactic acid has … the D-lactic acid fermentation presented here. The total process resulting from this study will guarantee us a new process in the industrial production of D-lactic acid …
Number of citations: 142 onlinelibrary.wiley.com
K Fukushima, YH Chang… - Macromolecular bioscience, 2007 - Wiley Online Library
Stereoblock poly(lactic acid) (sb‐PLA) is incorporated into a 1:1 polymer blend system of poly(L‐lactic acid) (PLLA) and poly(D‐lactic acid) (PDLA) that has a high molecular weight to …
Number of citations: 134 onlinelibrary.wiley.com
N Ishida, T Suzuki, K Tokuhiro, E Nagamori… - Journal of Bioscience …, 2006 - Elsevier
… d-lactic acid was also shown to be 53.0% under non-neutralizing conditions. It was confirmed that d-lactic acid … of a new approach for pure d-lactic acid production without a neutralizing …
Number of citations: 139 www.sciencedirect.com

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